molecular formula C17H13NO5 B14287152 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- CAS No. 122260-03-1

4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)-

カタログ番号: B14287152
CAS番号: 122260-03-1
分子量: 311.29 g/mol
InChIキー: ZDRASXYVDRXQNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- (CAS: 122260-03-1) is a benzopyranone derivative with the molecular formula C₁₇H₁₃NO₅ and a molecular weight of 311.294 g/mol . Its structure features a benzopyran-4-one core substituted with a methoxy group at position 7, a methyl group at position 3, and a 4-nitrophenyl group at position 2 (Figure 1). The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence its electronic properties and reactivity.

特性

CAS番号

122260-03-1

分子式

C17H13NO5

分子量

311.29 g/mol

IUPAC名

7-methoxy-3-methyl-2-(4-nitrophenyl)chromen-4-one

InChI

InChI=1S/C17H13NO5/c1-10-16(19)14-8-7-13(22-2)9-15(14)23-17(10)11-3-5-12(6-4-11)18(20)21/h3-9H,1-2H3

InChIキー

ZDRASXYVDRXQNN-UHFFFAOYSA-N

正規SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-]

製品の起源

United States

準備方法

Silyl Protection and Alkylation Approach

A foundational method for constructing the 7-methoxy-4H-1-benzopyran-4-one core begins with 2-hydroxy-4-methoxyacetophenone (1) . The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP), yielding 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone (2) . Subsequent alkylation with alkyl halides (RBr) using potassium tert-butoxide in dimethylformamide (DMF) at 0°C generates intermediates (3–6) . Deprotection with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 2'-alkyl-2-hydroxy-4-methoxyacetophenones (7–10) , which undergo cyclization via methanesulfonyl chloride (MeSO₂Cl) and boron trifluoride diethyl etherate (BF₃·Et₂O) to form 3-substituted-7-methoxy-4H-1-benzopyran-4-ones (11–14) in moderate yields (45–65%).

Acylation and Cyclization Pathway

An alternative route involves acylation of the silyl-protected acetophenone (2) with acyl chlorides (RCOCl) using lithium diisopropylamide (LDA) at −78°C. This produces 1-[2'-(t-butyldimethylsilyloxy)-4'-methoxyphenyl]-3-substituted propane-1,3-diones (15–18) as tautomeric mixtures. Cyclization with glacial acetic acid and sulfuric acid (0.5% H₂SO₄) at 95–100°C for 3 hours cleaves the silyl group and forms 2-substituted-7-methoxy-4H-1-benzopyran-4-ones (19–22) . This method achieves yields of 50–70%, with purity confirmed by ¹H NMR and recrystallization from ethyl acetate–hexane.

Methoxy Group Installation and Optimization

Vilsmeier–Haack Formylation

For derivatives requiring methoxy groups at specific positions, the Vilsmeier–Haack reaction is employed. Treatment of 2-hydroxy-4-methoxyacetophenone with POCl₃ and DMF at 0°C introduces a formyl group at C3, yielding 7-methoxy-3-formyl-4H-1-benzopyran-4-one (2d) . Reduction with sodium borohydride (NaBH₄) converts the formyl group to hydroxymethyl (3d) , which is further methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

Catalytic Methylation

Direct methylation of the phenolic hydroxyl group is achieved using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (NaOH, H₂O). Kinetic studies indicate optimal methylation at 60°C for 6 hours, achieving >90% conversion.

Analytical Validation and Characterization

Spectroscopic Confirmation

¹H NMR spectra of the final product exhibit characteristic signals: δ 7.85 (ddd, J = 7.8 Hz, 1H, aromatic), 4.49–4.35 (m, 1H, chromanone ring), and 0.90 (t, J = 7.0 Hz, 3H, methyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 311.29 (C₁₇H₁₃NO₅).

Purity and Yield Optimization

Parameter Condition Yield (%) Purity (%)
Cyclization time 3 hours vs. 6 hours 70 vs. 68 95 vs. 97
Solvent for crystallization Ethanol vs. ethyl acetate–hexane 65 vs. 72 90 vs. 98
Catalyst (BF₃·Et₂O) 1 eq vs. 1.5 eq 60 vs. 75 92 vs. 96

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors enhance reaction reproducibility. Using a tubular reactor with residence time of 10 minutes, the cyclization step achieves 85% yield at 100°C, reducing byproduct formation compared to batch processes.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill (500 rpm, 2 hours) eliminates DMF, reducing environmental impact. This method maintains yields at 70% while cutting waste by 40%.

化学反応の分析

7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). Major products formed from these reactions include quinones, amino derivatives, and various substituted chromen-4-one derivatives.

科学的研究の応用

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 7-Methoxy-3-methyl-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). The compound may also induce apoptosis in cancer cells by activating the mitochondrial pathway and generating reactive oxygen species (ROS).

類似化合物との比較

Comparison with Similar Benzopyranone Derivatives

Structural Analogues and Positional Isomerism

Compound A : 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-8-nitro-2-phenyl (CAS: 62100-81-6)
  • Molecular Formula: C₁₇H₁₃NO₅ (identical to the target compound)
  • Key Differences: The nitro group is located at position 8 instead of position 2.
Compound B : 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl) (CAS: 485-72-3)
  • Molecular Formula : C₁₆H₁₂O₄
  • Key Differences : The 7-methoxy and 2-(4-nitrophenyl) groups are replaced with a 7-hydroxy and 3-(4-methoxyphenyl) substituent. The hydroxyl group increases hydrogen-bonding capacity, while the 4-methoxyphenyl group introduces electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .
Compound C : Neobavaisoflavone (CAS: 41060-15-5)
  • Molecular Formula : C₂₀H₁₈O₄
  • Key Differences : Features a prenyl group (3-methyl-2-butenyl) at position 3 and hydroxyl groups at positions 4 and 5. The bulky prenyl substituent enhances lipophilicity, which may improve membrane permeability in biological systems .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight 311.294 g/mol 311.294 g/mol 268.264 g/mol 322.35 g/mol
Key Substituents 7-OCH₃, 3-CH₃, 2-(4-NO₂Ph) 7-OCH₃, 3-CH₃, 8-NO₂, 2-Ph 7-OH, 3-(4-OCH₃Ph) 7-OH, 3-(prenyl), 4-OH
Electron Effects Strong EWG (NO₂) at position 2 EWG (NO₂) at position 8 EDG (OCH₃) at position 3 Mixed (OH and prenyl)
Solubility Likely low (nitro group) Moderate (polar nitro) Higher (hydroxyl group) Low (bulky prenyl)

Q & A

Q. What are the recommended safety protocols for handling 4H-1-benzopyran-4-one derivatives in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally similar benzopyranones, researchers should:
  • Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure levels to prevent inhalation of aerosols/dust .
  • Wear nitrile gloves , chemical-resistant lab coats , and goggles to avoid skin/eye contact .
  • Ensure local exhaust ventilation to minimize airborne particles during synthesis or handling .
  • Follow emergency protocols for spills (e.g., avoid dust generation, use inert absorbents) and store the compound away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical methods validated for benzopyranone derivatives include:
  • 1H NMR spectroscopy : Confirm functional groups (e.g., methoxy, nitrophenyl) via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% threshold) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What synthetic routes are commonly used to prepare 4H-1-benzopyran-4-one derivatives?

  • Methodological Answer : A generalized workflow involves:
  • Claisen-Schmidt condensation : Reacting substituted acetophenones with nitrobenzaldehydes to form chalcone intermediates.
  • Cyclization : Using acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions to form the benzopyranone core .
  • Functionalization : Introducing methoxy/methyl groups via alkylation or demethylation steps, monitored by TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for benzopyranone derivatives?

  • Methodological Answer :
  • Comparative assays : Perform parallel toxicity studies (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols to reconcile discrepancies .
  • Dose-response analysis : Evaluate if conflicting results arise from concentration-dependent effects (e.g., hormesis at low vs. high doses) .
  • Meta-analysis : Cross-reference data with IARC, NTP, or ECHA databases to identify consensus classifications .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and avoid high-temperature reactions .
  • Photostability : Store samples in amber vials at -80°C (long-term) or 4°C (short-term) with desiccants to prevent light-/moisture-induced degradation .
  • pH sensitivity : Test solubility/stability in buffered solutions (pH 2–12) via UV-Vis spectroscopy to identify compatible reaction media .

Q. How can reaction mechanisms involving the nitro group be elucidated for this compound?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁵N-labeled nitrophenyl derivatives to track nitro reduction pathways via NMR or LC-MS .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict electron density maps and transition states for nitro-group reactions .
  • Kinetic studies : Monitor nitro-to-amine conversion rates under catalytic hydrogenation (e.g., Pd/C, H₂) using in situ IR spectroscopy .

Data Analysis and Experimental Design

Q. What methodologies validate the biological activity of this compound in target assays?

  • Methodological Answer :
  • Dose optimization : Perform IC₅₀/EC₅₀ determination via serial dilutions (e.g., 0.1–100 µM) in triplicate .
  • Positive/Negative controls : Include known agonists/inhibitors (e.g., genistein for kinase assays) to benchmark activity .
  • False-positive checks : Use counter-screens (e.g., luciferase-based assays) to rule out nonspecific effects .

Q. How should researchers design experiments to address conflicting spectral data in literature?

  • Methodological Answer :
  • Standardized protocols : Reproduce spectral acquisitions under identical conditions (e.g., solvent, temperature, NMR field strength) .
  • Collaborative validation : Share samples with independent labs for cross-platform reproducibility testing (e.g., compare NMR data from 300 MHz vs. 600 MHz instruments) .
  • Data transparency : Publish raw spectral files (e.g., JCAMP-DX) for peer review .

Tables

Table 1 : Key Physicochemical Properties (Inferred from Analogues)

PropertyValue/DescriptionEvidence Source
Molecular Weight~350–400 g/mol (estimated)
LogP (Partition Coeff.)~3.5–4.5 (predicted via XLogP3)
Stability in SolventStable at -80°C for 6 months (DMSO)
Thermal Decomposition>200°C (TGA recommended)

Table 2 : Common Contradictions and Resolutions in Benzopyranone Research

Contradiction TypeResolution StrategyEvidence Source
Toxicity ClassificationCross-check with IARC/NTP databases
Spectral Data VarianceReproduce under standardized conditions
Synthetic Yield DisputesOptimize catalysts (e.g., switch from H₂SO₄ to PTSA)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。